Aqueous Solubility: Pre-Ionized Salt vs. Free Acid
The free acid of 4‑methyl‑2‑thiazoleacetic acid possesses a predicted pKₐ of 3.88 and a melting point of 90‑91 °C with decomposition, indicating strong intermolecular hydrogen bonding in the solid state that limits aqueous wettability . In contrast, the sodium salt is a fully ionized carboxylate (MW 179.17) that does not require pH adjustment to dissolve in water or neutral buffers . While no direct head‑to‑head solubility measurement has been published for this exact pair, the class‑level trend for carboxylate sodium salts versus their parent acids shows an average solubility increase of 10²‑ to 10⁴‑fold in water at 25 °C under neutral pH conditions, a difference that is consistent with the general ionization behavior of weak organic acids (pKₐ 3‑5) and their sodium salts [1].
| Evidence Dimension | Water solubility (qualitative ranking based on ionization state and pKₐ) |
|---|---|
| Target Compound Data | Readily soluble in water/buffer without base addition |
| Comparator Or Baseline | Free acid: requires pH adjustment above pKₐ (~3.88) for dissolution; limited wettability |
| Quantified Difference | Estimated ≥ 100‑fold difference in dissolution rate under neutral conditions (class‑level inference) |
| Conditions | Neutral aqueous buffer, 25 °C |
Why This Matters
This solubility advantage eliminates the need for stoichiometric base addition in aqueous reaction setups, streamlining process workflows and reducing salt waste.
- [1] Serajuddin, A.T.M. Salt formation to improve drug solubility. Adv. Drug Deliv. Rev. 2007, 59, 603‑616. (Class‑level solubility trend for carboxylate sodium salts). View Source
